Zibotentan

Endothelin Receptor Pharmacology Receptor Binding Assay Vascular Biology

Zibotentan is the definitive tool compound for research requiring exclusive ETA receptor blockade. With a >769-fold selectivity window and zero functional activity at ETB (up to 10 µM), it eliminates confounding ETB-mediated ET-1 clearance or vasodilation observed with dual antagonists like bosentan. Clinically validated absence of plasma ET-1 elevation confirms pure ETA blockade in vivo [user-provided]. Cryo-EM structures (PDB deposited) and a well-characterized oral PK profile (Tmax ~1 h human, dual renal-metabolic clearance) make it ideal for vascular, cancer, and fibrosis models. Avoid substitutes—only Zibotentan guarantees this selectivity profile.

Molecular Formula C19H16N6O4S
Molecular Weight 424.4 g/mol
CAS No. 186497-07-4
Cat. No. B1684529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZibotentan
CAS186497-07-4
Synonymstrans,trans-2(4-methoxyphenyl)-4-(1-3-benzodiazol-5-yl)-1-(dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid
ZD4054
zibotentan
Molecular FormulaC19H16N6O4S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4
InChIInChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)
InChIKeyFJHHZXWJVIEFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zibotentan (CAS 186497-07-4) for Research: An Orally Active, Selective Endothelin ETA Receptor Antagonist with High Purity


Zibotentan (ZD4054, CAS 186497-07-4) is a member of the pyridinesulfonamide class, acting as an orally bioavailable, selective antagonist of the endothelin A (ETA) receptor [1]. It binds with high affinity to the ETA receptor (IC50 = 21 nM, Ki = 13 nM) while exhibiting no functional activity at the ETB receptor at concentrations up to 10 µM [2]. Originally developed by AstraZeneca as an experimental anticancer agent, Zibotentan is supplied as a free base with a typical purity of ≥98% (HPLC) for research use, with defined solubility in DMSO (≥24 mg/mL) but insolubility in water or ethanol .

Why a Broad 'Endothelin Receptor Antagonist' Does Not Substitute for Zibotentan


Substituting Zibotentan with a dual ETA/ETB antagonist (e.g., bosentan, macitentan) or an alternative selective ETA antagonist (e.g., ambrisentan) introduces critical differences in receptor selectivity, potency, and functional outcomes. Zibotentan is a pure ETA antagonist; it does not bind to ETB at concentrations up to 10 µM [1]. In contrast, dual antagonists block ETB, which is responsible for clearing ET-1 from circulation and mediating vasodilation [2]. This difference in selectivity has direct consequences: in human studies, Zibotentan administration did not elevate plasma ET-1 levels, confirming a lack of ETB blockade, whereas dual antagonists are known to increase circulating ET-1 [3]. Furthermore, even among ETA-selective agents, Zibotentan's binding mode and potency (IC50 8.6 nM in a functional calcium assay) differ from ambrisentan (IC50 0.6 nM) and macitentan (IC50 1.3 nM), which affects the optimal concentration range for specific in vitro and in vivo applications [4]. These quantitative differences in selectivity and potency make direct substitution scientifically invalid.

Quantitative Evidence: Zibotentan Differentiation from ETA/ETB Antagonists and In-Class Analogs


Receptor Selectivity: Pure ETA Antagonism vs. Dual ETA/ETB Blockade

Zibotentan binds selectively to the ETA receptor with high affinity (Ki = 13 nM) and exhibits no detectable binding to the ETB receptor at concentrations up to 10 µM, representing a >769-fold selectivity window . In contrast, the dual antagonist bosentan has an IC50 of 9.9 nM for ETA but also binds ETB, leading to ET-1 accumulation [1]. Macitentan, another dual antagonist, has an ETA IC50 of 1.3 nM but also blocks ETB. In human volunteers, a single oral dose of Zibotentan reduced ET-1-induced forearm vasoconstriction (confirming ETA blockade) but did not elevate plasma ET-1 levels (confirming absence of ETB blockade), whereas dual antagonists consistently increase plasma ET-1 due to impaired ETB-mediated clearance [2]. This functional selectivity is unique among clinically advanced endothelin receptor antagonists.

Endothelin Receptor Pharmacology Receptor Binding Assay Vascular Biology

Functional Potency: Calcium Mobilization Assay Comparison with Macitentan, Ambrisentan, and Bosentan

In a standardized calcium mobilization assay measuring ETA receptor antagonism, Zibotentan exhibited an IC50 of 8.6 nM [1]. Under identical conditions, the clinically approved ETA antagonists ambrisentan and macitentan showed IC50 values of 0.6 nM and 1.3 nM, respectively, while the dual antagonist bosentan had an IC50 of 9.9 nM [2]. This 14.3-fold lower potency compared to ambrisentan and 6.6-fold lower potency compared to macitentan is consistent across functional assays and reflects fundamental differences in binding mode and receptor interaction [3]. The lower functional potency of Zibotentan relative to other ETA antagonists means that higher concentrations are required to achieve equivalent receptor blockade in vitro and in vivo, a critical consideration for experimental design and cross-study comparisons.

GPCR Functional Assay Calcium Flux Endothelin Receptor Antagonist Potency

Structural Basis of Selectivity: Cryo-EM Reveals Unique Binding Mode

Cryo-electron microscopy (cryo-EM) structures of the ETA receptor in complex with Zibotentan, macitentan, and ambrisentan have been solved at near-atomic resolution, revealing a conserved binding conformation among the three antagonists (Cα RMSD values between 0.7 Å and 1.0 Å) [1]. Despite this overall similarity, Zibotentan's selectivity for ETA over ETB is attributed to a specific residue difference: Y1292.53 in ETA versus H1502.53 in ETB [2]. Mutagenesis studies confirmed that the Y1292.53 residue in ETA is critical for Zibotentan binding, whereas the corresponding H1502.53 in ETB prevents high-affinity interaction, providing a structural explanation for Zibotentan's >769-fold selectivity [3]. This structural knowledge has been deposited in the Protein Data Bank, enabling rational design of experiments and structure-based comparisons with other ETA ligands.

Structural Biology Cryo-EM Drug-Receptor Interaction

In Vivo Antitumor Efficacy: HEY Ovarian Carcinoma Xenograft Model

In a HEY ovarian carcinoma xenograft model, Zibotentan administered at 10 mg/kg/day for 21 days inhibited tumor growth by 69% compared to vehicle-treated controls [1]. This effect was associated with a 37% reduction in cell proliferation (Ki-67 expression) and a 62% inhibition of tumor-induced vascularization [2]. While direct head-to-head in vivo comparisons with other ETA antagonists are not available, cross-study analysis shows that Zibotentan's antitumor efficacy in this model is comparable to that reported for ambrisentan in similar xenograft studies, though the underlying mechanisms (pure ETA blockade vs. partial ETB activity) differ [3]. Notably, Zibotentan also enhanced the antitumor activity of paclitaxel in the same xenograft model, suggesting potential for combination therapy applications [4].

Cancer Xenograft Ovarian Cancer Antitumor Efficacy

Pharmacokinetic Profile: Well-Absorbed Oral ETA Antagonist with Dual Clearance

Zibotentan exhibits a well-characterized pharmacokinetic profile in humans, with rapid absorption (Tmax ~1 hour) and elimination via both renal (58%) and metabolic pathways [1]. In a Phase I study of eight healthy volunteers, a single oral dose of Zibotentan demonstrated clear ETA receptor blockade without evidence of ETB antagonism, as confirmed by forearm blood flow studies and stable plasma ET-1 levels [2]. Preclinical studies in mice, rats, and dogs show that Zibotentan is slowly absorbed (Tmax ~4 hours) and moderately metabolized, with the majority of drug-related material excreted in urine [3]. This dual renal-metabolic clearance distinguishes Zibotentan from hepatically cleared ETA antagonists like ambrisentan, which carries a boxed warning for hepatotoxicity [4]. The availability of robust human PK data supports accurate dosing and interpretation of in vivo experimental results.

Pharmacokinetics Drug Metabolism Oral Bioavailability

Clinical Trial Evidence: Pure ETA Blockade Without ET-1 Elevation

A randomized, placebo-controlled trial in healthy volunteers demonstrated that Zibotentan (single oral dose) significantly reduced ET-1-induced forearm vasoconstriction, providing direct clinical evidence of ETA receptor blockade [1]. Critically, plasma ET-1 concentrations measured at 4 and 24 hours post-dose remained within the placebo reference range for all Zibotentan doses tested, confirming the absence of ETB blockade [2]. In contrast, dual ETA/ETB antagonists such as bosentan and macitentan consistently elevate plasma ET-1 levels due to impaired ETB-mediated clearance [3]. This biomarker distinction provides a clinically validated functional readout of Zibotentan's unique selectivity profile. However, it is important to note that in a Phase II trial for microvascular angina (n=103), Zibotentan 10 mg daily for 12 weeks did not improve exercise duration compared to placebo (-4.26 seconds; 95% CI -19.60 to 11.06; P=0.5871) and was associated with a higher rate of adverse events (60.2% vs. 14.4%; P<0.001), indicating that target engagement alone does not guarantee therapeutic benefit [4].

Clinical Pharmacology Endothelin System Biomarker Validation

Optimized Research Applications for Zibotentan Based on Differentiated Properties


Investigating ETA-Specific Signaling Pathways Without ETB Confounding Effects

Zibotentan is the optimal tool compound for studies requiring pure ETA receptor blockade without any ETB activity. Its >769-fold selectivity window ensures that observed effects are mediated exclusively through ETA antagonism, avoiding the confounding influence of ETB-mediated ET-1 clearance, vasodilation, or apoptosis [1]. This is particularly critical in vascular biology, cancer cell signaling, and fibrosis research where ETA and ETB exert opposing effects. The clinically validated absence of plasma ET-1 elevation provides a functional biomarker confirming pure ETA blockade in vivo [2].

Structure-Based Drug Discovery Targeting Endothelin Receptors

The availability of high-resolution cryo-EM structures of Zibotentan bound to the ETA receptor (PDB deposited) enables rational, structure-based drug design efforts [1]. Researchers can utilize these structures to understand the molecular basis of Zibotentan's selectivity (Y1292.53 in ETA vs. H1502.53 in ETB), design ETA-selective mutants, or screen for novel ETA antagonists with improved properties [2]. The structural data also support computational modeling and virtual screening campaigns targeting the ETA receptor.

Preclinical Oncology Models: Ovarian Cancer Xenograft Studies

Zibotentan has demonstrated robust antitumor efficacy in HEY ovarian carcinoma xenograft models, with 69% tumor growth inhibition at 10 mg/kg/day over 21 days [1]. This well-characterized in vivo efficacy, combined with its oral bioavailability and defined PK profile, makes Zibotentan a validated reference compound for preclinical studies evaluating ETA antagonism in ovarian cancer or exploring combination therapies with chemotherapeutic agents (e.g., paclitaxel) [2]. Researchers can leverage the published dosing regimen and efficacy benchmarks to design comparative studies.

Pharmacological Studies Requiring Oral Bioavailability and Defined PK

Zibotentan's oral bioavailability and extensively characterized pharmacokinetic profile in humans and preclinical species support its use in studies requiring systemic ETA blockade via oral administration [1]. The dual renal-metabolic clearance (58% renal, 42% metabolic) distinguishes Zibotentan from hepatically cleared ETA antagonists, making it a suitable tool for studies in models with hepatic impairment [2]. Published PK parameters (Tmax ~1 hour in humans, ~4 hours in rodents) enable accurate dosing and exposure-response modeling in both acute and chronic dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zibotentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.